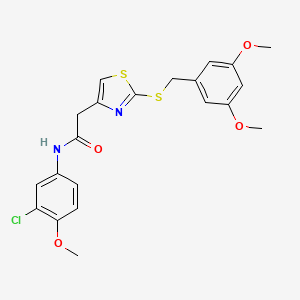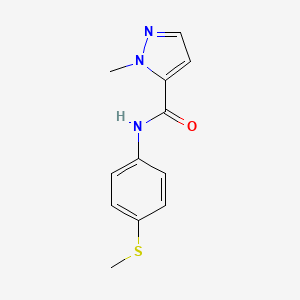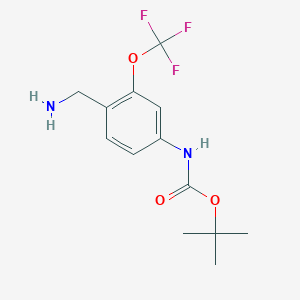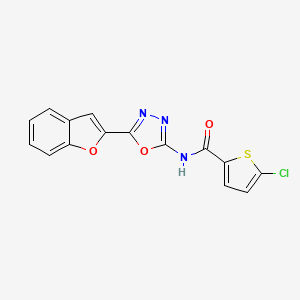
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide" is a structurally complex molecule that is likely to have been synthesized for its potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with methoxyphenoxy and oxadiazole moieties have been synthesized and evaluated for various biological activities, including antimicrobial, hypoglycemic, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of an intermediate such as 2-(4-formyl-2-methoxyphenoxy) acetic acid, followed by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to yield 1,3,4-thiadiazole derivatives . Another approach involves the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives using conventional, mild reaction conditions . These methods suggest that the synthesis of the compound would also involve careful selection of starting materials and reagents, as well as controlled reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of related compounds shows that the oxadiazole ring can form dihedral angles with adjacent phenyl rings, influencing the overall three-dimensional shape of the molecule . This spatial arrangement can be crucial for the interaction of the compound with biological targets, affecting its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate that the functional groups present in the molecule, such as the oxadiazole ring and the methoxy group, are key in the cyclization and substitution reactions that lead to the formation of the final product . These reactions are likely to be sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the oxadiazole ring could affect the compound's solubility, boiling point, and melting point. The electronic distribution within the molecule could also influence its reactivity and interaction with other molecules, which is important for its potential use as a biological agent .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
Research into derivatives of 1,3,4-oxadiazole, a core structure related to 2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide, has highlighted their potential as cytotoxic and antimicrobial agents. Specifically, compounds incorporating the 1,3,4-oxadiazole ring have been synthesized and shown to possess significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Furthermore, these compounds have demonstrated antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, indicating their promise as chemotherapeutic agents. Compound 7c, featuring the 1,3,4-oxadiazole ring and a 6-methoxy benzothiazole moiety, exhibited the highest inhibitory activity against these tumor cell lines without adversely affecting a healthy cell line (NIH/3T3), suggesting a desirable therapeutic window (Kaya et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Potential
Further exploration into the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives has been conducted with an emphasis on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved computational and pharmacological evaluations, revealing that certain derivatives exhibit moderate inhibitory effects across various assays, including binding affinity for COX-2 and 5-LOX. This correlation suggests their significant analgesic and anti-inflammatory effects, alongside notable antioxidant potential, thereby underscoring the versatile therapeutic capabilities of these compounds (Faheem, 2018).
Anticancer and Inhibitory Activity Against Human Lung Cancer Cell Lines
Research into 1,3,4-oxadiazole derivatives has also included the design, synthesis, and evaluation of these compounds as inhibitors of the Collapsin Response Mediator Protein 1 (CRMP 1) in the context of small lung cancer treatment. These studies have yielded derivatives with considerable inhibition of cell growth, comparable in potency to Bevacizumab, a standard treatment, highlighting the potential of these compounds in anticancer therapy (Panchal et al., 2020).
Hypoglycemic Activity
In the realm of metabolic disorders, novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives have been synthesized and tested for their hypoglycemic activity in animal models. These derivatives demonstrated significant activity, presenting a new avenue for the treatment of conditions such as diabetes (Nikaljea et al., 2012).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-17-15(23-19-10)11-7-8-24-16(11)18-14(20)9-22-13-6-4-3-5-12(13)21-2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDBKJYWCXAFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)



![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)